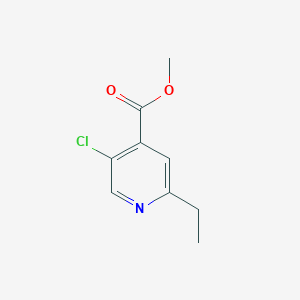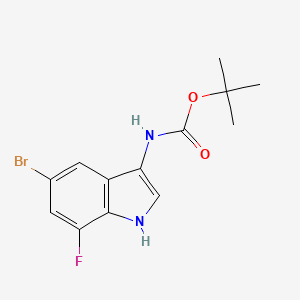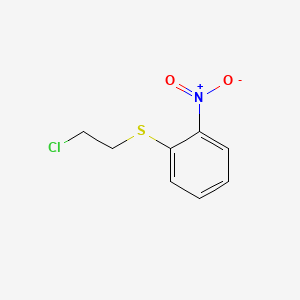
Sulfide, 2-chloroethyl o-nitrophenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfide, 2-chloroethyl o-nitrophenyl: is an organic compound with the molecular formula C8H8ClNO2S . It consists of 8 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, 1 sulfur atom, and 1 chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfide, 2-chloroethyl o-nitrophenyl typically involves the reaction of 2-chloroethanol with o-nitrophenyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Sulfide, 2-chloroethyl o-nitrophenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Sulfide, 2-chloroethyl o-nitrophenyl is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: In medicinal chemistry, it is explored for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of Sulfide, 2-chloroethyl o-nitrophenyl involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This can result in the inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
- 2-Chloroethyl 4-nitrophenyl sulfide
- 4-Isopropylphenyl 4-nitrophenyl sulfide
- 4-Nitrophenyl trichloromethyl sulfide
Comparison: Sulfide, 2-chloroethyl o-nitrophenyl is unique due to its specific substitution pattern and the presence of both chloroethyl and nitrophenyl groups.
Properties
CAS No. |
62047-27-2 |
|---|---|
Molecular Formula |
C8H8ClNO2S |
Molecular Weight |
217.67 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2S/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2 |
InChI Key |
NDGBEMZDTZFYFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


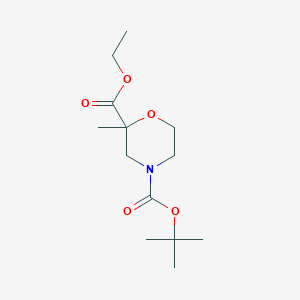
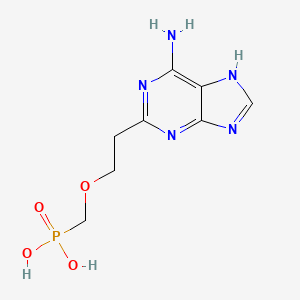
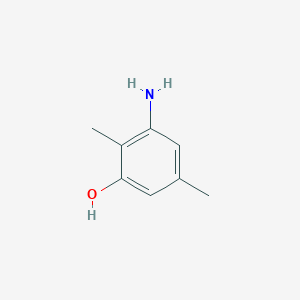
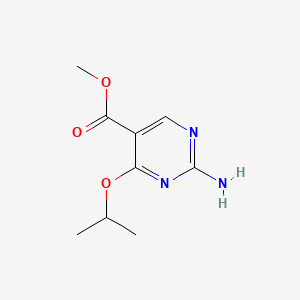
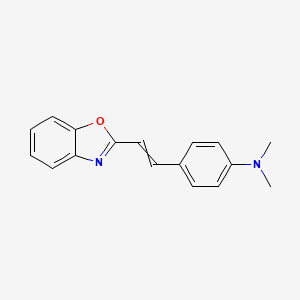
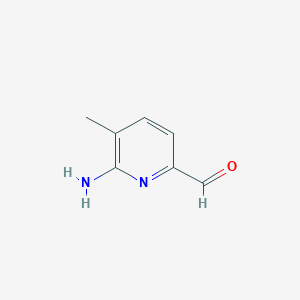

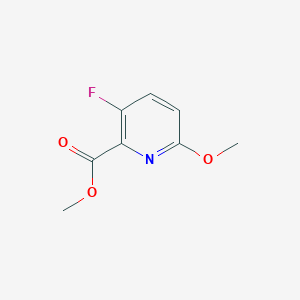
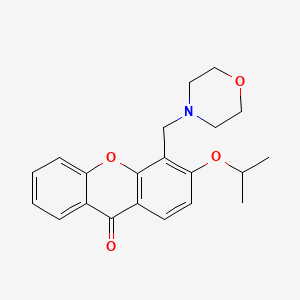

![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)
